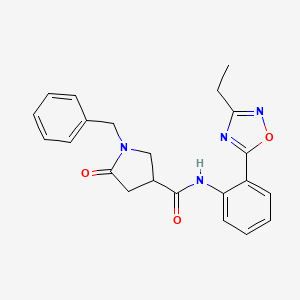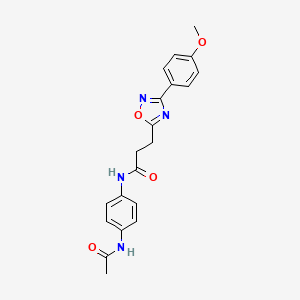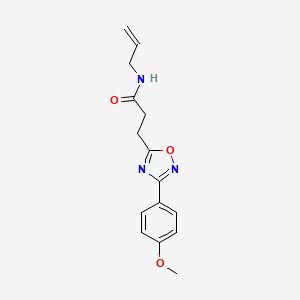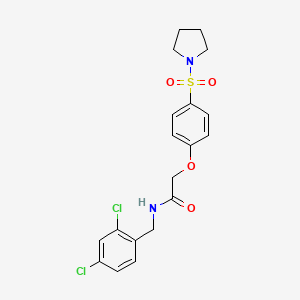
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. DBeQ has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the proteasome and prevents its normal function, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation triggers a cellular stress response that ultimately leads to cell death in cancer cells and inflammation in immune cells.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and protect neurons from oxidative stress and inflammation. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for the proteasome, which allows researchers to study the role of protein degradation in various cellular processes. However, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can also have off-target effects on other cellular pathways, which can complicate data interpretation. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in animal models can be limited by its poor solubility and bioavailability.
未来方向
There are several future directions for research on N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another area of research is the investigation of the role of the proteasome in various disease processes, including neurodegenerative diseases and autoimmune disorders. Additionally, the use of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide as a tool for studying protein degradation in cellular processes such as autophagy and endoplasmic reticulum stress is an area of active investigation.
合成方法
The synthesis of N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzyl alcohol with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the intermediate compound, which is then reacted with chloroacetyl chloride to form N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The purity of the final product can be confirmed by HPLC and NMR spectroscopy.
科学研究应用
N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and colitis. N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-cancer effects in models of breast cancer, prostate cancer, and glioblastoma. Additionally, N-(2,4-dichlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have neuroprotective effects in models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c20-15-4-3-14(18(21)11-15)12-22-19(24)13-27-16-5-7-17(8-6-16)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGBWTMDKVTEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

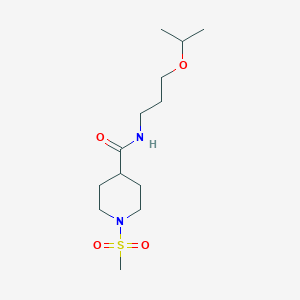
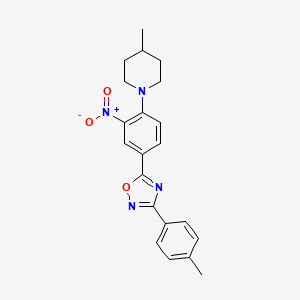
![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

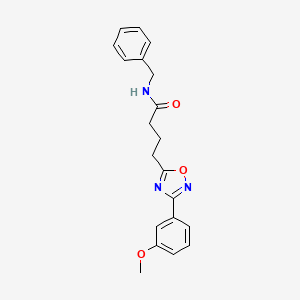
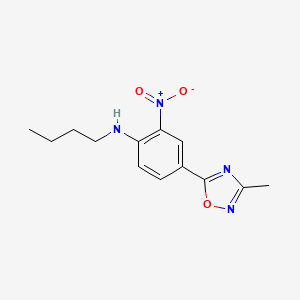

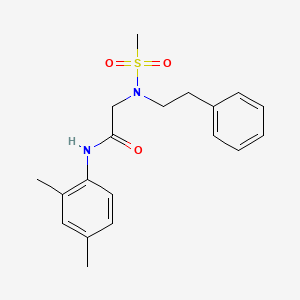
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
